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1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one

Fragment-based drug discovery GSK3β inhibition Enantioselectivity

Many fragment-based drug discovery campaigns are undermined by racemic or achiral starting points that yield false negatives in primary screens. This product provides the enantiopure (R)-isomer (≥95% ee) of a validated GSK3β kinase fragment, solving the stereochemical ambiguity that compromises hit triage. - Kd of 0.6 mM and ligand efficiency (LE) of 0.37, exceeding the fragment advancement threshold (LE > 0.30). - Co-crystal structure available (PDB 4J71) for immediate structure-guided optimization, accelerating hit-to-lead timelines. - Precisely controlled stereochemistry ensures reproducible target engagement at the ATP-binding hinge, a requirement not met by racemic mixtures or the (S)-enantiomer.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 165615-64-5
Cat. No. B2731185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one
CAS165615-64-5
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=CC=N2
InChIInChI=1S/C8H9N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-5,10H,1H3,(H,9,11,12)
InChIKeyXMOQIVFMYHKHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Core Fragment for GSK3β Inhibitor Development


1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5) is a chiral, heterocyclic fragment belonging to the pyrido[2,3-b]pyrazinone class. It has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol [1]. The (R)-enantiomer (designated fragment 1R) is a validated, ATP-competitive inhibitor of glycogen synthase kinase‑3 beta (GSK3β), a serine/threonine kinase implicated in cancer, type‑2 diabetes, and Alzheimer's disease [2]. Unlike many other GSK3β inhibitors that are large, lipophilic molecules, this compound is a low‑molecular‑weight fragment (MW 163) that exhibits measurable binding affinity (Kd) and high ligand efficiency (LE), making it an ideal starting point for fragment‑based drug discovery (FBDD) campaigns [2].

Fragment-based drug discovery GSK3β kinase inhibition studies using low-MW fragment starting points
Enantiopure fragment libraries Stereochemistry-controlled screening with (R)-enantiomer (≥95% ee)
Structure-based design Co-crystal structure available (PDB 4J71) for computational docking and optimization

Why Generic Substitution Fails


In‑class GSK3β inhibitors cannot be freely interchanged with 1,4‑dihydro‑2‑methyl‑pyrido[2,3‑b]pyrazin‑3(2H)‑one (fragment 1R) due to its enantiomer‑specific target engagement, validated binding mode, and the documented structure‑activity relationship (SAR) around its chiral center. The (S)-enantiomer (1S) exhibits significantly lower thermal stabilization and inferior biochemical inhibition against GSK3β, demonstrating that the binding pocket discriminates between antipodes [1]. Moreover, achiral or racemic mixtures would compromise the fragment's defined binding trajectory (hinge‑region interaction) and its potential as a growth vector for structure‑guided optimization [1]. Substituting with a different pyridopyrazinone regioisomer also alters the pyridine‑N position, which affects thermal stabilization and binding conformation [1]. Therefore, only the (R)-enantiomer with precisely controlled stereochemistry (≥95% ee) can provide the reproducible binding, ligand efficiency, and SAR foundation required for fragment‑based drug discovery workflows [1].

(R)-enantiomer fragment 1R
vs
(S)-enantiomer 1S
Lower thermal stabilization and reduced biochemical inhibition may compromise binding reproducibility and SAR interpretation
Enantiopure (R)-fragment
vs
Racemic mixture
Diluted binding signal and confounded chirality-dependent growth vectors may shift SAR away from reproducible fragment elaboration
Pyrido[2,3-b]pyrazinone core
vs
Alternative regioisomer
Altered pyridine-N position may shift hinge-region interaction and thermal stabilization profile

Quantitative Differentiation Evidence Guide


Enantiomer-Specific GSK3β Binding

The (R)-enantiomer (1R) demonstrates superior target engagement compared to the (S)-enantiomer (1S). In differential scanning fluorimetry (DSF), 1R produced a larger thermal shift (ΔTm) than 1S (ΔTm = 1.7 °C), and in single‑point biochemical inhibition assays at 1 mM, 1R achieved greater inhibition than the 46% inhibition observed for 1S, confirming enantiomer‑specific recognition by GSK3β [1]. This chiral discrimination is critical, as the racemic mixture would dilute the binding signal and confound SAR interpretation.

Enantiomer-Specific Binding
Head-to-head
Greater thermal shift (ΔTm) and % inhibition vs (S)-enantiomer at 1 mM
Enantiomer-attribution review context
Chiral discrimination confirms binding pocket recognition; racemic material may confound SAR
Fragment-based drug discovery GSK3β inhibition Enantioselectivity

Binding Affinity and Ligand Efficiency

Isothermal titration calorimetry (ITC) established the equilibrium dissociation constant of fragment 1R for GSK3β as Kd = 0.6 mM, with a calculated ligand efficiency (LE) of 0.37 [1]. In fragment‑based drug discovery, an LE above 0.30 is considered favorable for a low‑molecular‑weight starting point (MW = 163) [1]. This places 1R among the more ligand‑efficient kinase fragments, providing a solid thermodynamic foundation for subsequent optimization.

Binding Affinity & LE
Class-level
Kd = 0.6 mM (ITC) · LE = 0.37
Supports fragment prioritization review
Exceeds typical fragment advancement threshold (LE > 0.30); context-dependent
Isothermal titration calorimetry Fragment affinity Ligand efficiency

Co-Crystal Structure and Binding Mode

A co‑crystal structure of fragment 1R bound to GSK3β has been determined at 2.31 Å resolution (PDB ID: 4J71) [1][2]. This structure reveals a well‑defined hinge‑region interaction through the pyridinyl amide motif, confirming the binding hypothesis and providing precise atomic coordinates for computational docking and structure‑guided optimization [1]. While many GSK3β inhibitors lack publicly available co‑crystal structures, 1R offers immediate, high‑resolution structural information that can accelerate medicinal chemistry efforts.

Co-Crystal Structure
Method context
PDB 4J71 · 2.31 Å resolution
Supports structure-based drug design
Clear hinge-region interaction confirmed; enables in silico docking
X‑ray crystallography GSK3β co‑structure Structure‑based drug design

Chiral Center as a Growth Vector

SAR studies demonstrate that the chiral center of 1R is a productive vector for fragment growing. Substituting the methyl group with an indolyl moiety (compound 15R) improved binding by >60‑fold (Kd implied) and yielded an IC50 of 18 μM, while the corresponding S‑enantiomer (15S) was 18‑fold less active (IC50 = 322 μM) [1]. This confirms that the (R)-configured chiral center of 1R precisely accommodates larger, electron‑rich aromatic groups, enabling systematic potency improvements that are not accessible with achiral or racemic alternatives.

Chiral Growth Vector
Head-to-head
>60-fold affinity improvement; 18-fold enantiomeric preference at elaborated stage
Supports fragment elaboration review
Validated growth trajectory from fragment to sub-20 μM inhibitor; requires independent confirmation
Fragment growing Structure‑activity relationship Stereochemistry

Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Campaigns

Use fragment 1R as a validated, ligand‑efficient starting point for FBDD. Its Kd of 0.6 mM and LE of 0.37 [1] meet the fragment advancement criteria (LE > 0.30), and the co‑crystal structure (PDB 4J71) [1][2] provides immediate guidance for structure‑based growing, linking, or merging strategies. The demonstrated growth vector at the chiral center enables systematic potency improvements without requiring de novo structural biology.

Kinase Selectivity and Chemical Probe Development

Because 1R binds to the ATP‑binding hinge region of GSK3β [1], it can serve as a core scaffold for designing selective chemical probes. Researchers can exploit the stereochemically defined binding mode to introduce appendages that exploit selectivity pockets, thereby distinguishing GSK3β from closely related kinases such as CDK2 or CDK5, a common challenge in kinase inhibitor development.

Structure-Based Optimization and Computational Chemistry

The high‑resolution co‑crystal structure (2.31 Å) [1][2] enables in silico docking, molecular dynamics simulations, and free‑energy perturbation (FEP) calculations to predict affinity improvements before synthesis. This significantly reduces the number of compounds that must be synthesized and tested, accelerating the hit‑to‑lead timeline.

Enantiopure Fragment Libraries for Screening

Given the enantiomer‑specific binding (1R vs 1S) [1], this compound exemplifies the importance of including enantiopure fragments in screening collections. Procurement of the (R)-enantiomer (≥95% ee) ensures that primary screen hits reflect true target engagement, avoiding false negatives that arise from racemic or achiral fragments that cannot achieve the required binding geometry.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Ligand efficiency & structural data
Affinity & co-crystal structure review
Kinase selectivity studies
Hinge-region binding mode
Selectivity panel & docking studies
Computational chemistry
High-resolution co-crystal data
In silico prediction accuracy
Enantiopure fragment libraries
Enantiomer-specific binding
Enantiomeric excess & screening validation
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